2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Overview
Description
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is an organic compound with the molecular formula C13H15NO6. It is characterized by the presence of a formyl group, a nitro group, and a phenoxy group attached to a hexanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid typically involves the nitration of 2-(2-Formylphenoxy)hexanoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the formyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-4-nitrophenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-(2-Carboxy-4-nitrophenoxy)hexanoic acid
Reduction: 2-(2-Formyl-4-aminophenoxy)hexanoic acid
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
2-(2-Formyl-4-nitrophenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The formyl and nitro groups play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Formylphenoxy)hexanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Formyl-4-aminophenoxy)hexanoic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
2-(2-Carboxy-4-nitrophenoxy)hexanoic acid: Contains a carboxylic acid group instead of a formyl group, affecting its acidity and reactivity
Uniqueness
2-(2-Formyl-4-nitrophenoxy)hexanoic acid is unique due to the presence of both formyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(2-Formyl-4-nitrophenoxy)hexanoic acid (CAS No. 335153-21-4) is a compound of significant interest in medicinal and biochemical research due to its unique structural features, including a formyl group and a nitro group. These functional groups contribute to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, synthesis, and comparative analysis with related compounds.
The molecular formula of this compound is C13H15NO6, and it has a molecular weight of 281.27 g/mol. The compound is characterized by the following functional groups:
- Formyl group (-CHO)
- Nitro group (-NO2)
- Phenoxy group (Ar-O)
These features enable various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can be exploited for further synthetic applications .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Table 1: Antimicrobial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies using macrophage cell lines showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism suggests that this compound may be beneficial in treating inflammatory diseases .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., breast and prostate cancer), the compound exhibited cytotoxic effects, leading to increased apoptosis rates. The proposed mechanism involves the induction of oxidative stress in cancer cells, which triggers programmed cell death .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Covalent Bond Formation : The formyl group allows for covalent bonding with nucleophilic sites on proteins or nucleic acids, altering their function.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.
Synthesis and Industrial Applications
The synthesis of this compound typically involves nitration reactions followed by purification processes like recrystallization or chromatography . Its applications extend beyond pharmaceuticals; it is also utilized in the synthesis of agrochemicals and specialty chemicals.
Table 2: Comparison with Related Compounds
Compound | Key Features | Biological Activity |
---|---|---|
2-(2-Formylphenoxy)hexanoic acid | Lacks nitro group | Limited antimicrobial activity |
2-(2-Formyl-4-aminophenoxy)hexanoic acid | Contains amino group | Potential for enhanced reactivity |
2-(2-Carboxy-4-nitrophenoxy)hexanoic acid | Carboxylic acid instead of formyl | Different acidity and reactivity |
Case Studies
One notable case study involved the use of this compound in a drug development program aimed at creating novel anti-inflammatory agents. Researchers reported promising results in preclinical trials where the compound significantly reduced inflammation markers in animal models .
Properties
IUPAC Name |
2-(2-formyl-4-nitrophenoxy)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZBIATZHUXDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457713 | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335153-21-4 | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335153-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335153214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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